6-chloro-4-N-[2-(4,4-difluorocyclohexyl)ethyl]pyrimidine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-4-N-[2-(4,4-difluorocyclohexyl)ethyl]pyrimidine-2,4-diamine is a chemical compound that is commonly known as Daprodustat. It is a hypoxia-inducible factor prolyl hydroxylase inhibitor that is being investigated for its potential as a treatment for anemia associated with chronic kidney disease.
Mecanismo De Acción
Daprodustat works by inhibiting the activity of hypoxia-inducible factor prolyl hydroxylases. These enzymes are involved in the degradation of hypoxia-inducible factor, a transcription factor that regulates the expression of genes involved in the response to low oxygen levels. Inhibition of these enzymes leads to increased levels of hypoxia-inducible factor and increased production of erythropoietin, which in turn stimulates the production of red blood cells.
Biochemical and Physiological Effects:
Daprodustat has been shown to increase hemoglobin levels in patients with chronic kidney disease. It has also been shown to reduce the need for erythropoietin-stimulating agents, which are commonly used to treat anemia in these patients. Daprodustat has also been shown to have a favorable safety profile, with no significant adverse effects reported in clinical trials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Daprodustat has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and has good pharmacokinetic properties. It has also been shown to have a favorable safety profile, which makes it a good candidate for further development as a therapeutic agent. However, one limitation of Daprodustat is that it is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on Daprodustat. One area of interest is its potential as a treatment for anemia associated with chronic kidney disease. Further clinical trials are needed to determine its efficacy and safety in this patient population. Another area of interest is its potential as a treatment for other conditions that are associated with hypoxia, such as cancer and ischemic heart disease. Additionally, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of Daprodustat involves several steps. The starting material is 4-chloro-2,6-diaminopyrimidine, which is first reacted with 2-(4,4-difluorocyclohexyl)ethylamine to form the corresponding amide. This amide is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-(4,4-difluorocyclohexyl)ethanol to form the final product, Daprodustat.
Aplicaciones Científicas De Investigación
Daprodustat is being investigated for its potential as a treatment for anemia associated with chronic kidney disease. Anemia is a common complication of chronic kidney disease and is associated with increased morbidity and mortality. Daprodustat works by stimulating the production of erythropoietin, a hormone that regulates the production of red blood cells.
Propiedades
IUPAC Name |
6-chloro-4-N-[2-(4,4-difluorocyclohexyl)ethyl]pyrimidine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClF2N4/c13-9-7-10(19-11(16)18-9)17-6-3-8-1-4-12(14,15)5-2-8/h7-8H,1-6H2,(H3,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZCCISDDBMCDHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CCNC2=CC(=NC(=N2)N)Cl)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClF2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.